2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide

lipophilicity ADME sulfonamide design

2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide (CAS 1214838-59-1) is a synthetic N-aryl sulfonamide featuring a para-bromophenylsulfonamido group coupled to an N,N-dimethylpropanamide backbone. The compound is supplied as a ≥98 % purity solid (NMR-assayed) with a molecular weight of 335.22 g·mol⁻¹ (MF = C₁₁H₁₅BrN₂O₃S, one asymmetric atom, LogP ≈ 1.26).

Molecular Formula C11H15BrN2O3S
Molecular Weight 335.22 g/mol
Cat. No. B14917235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide
Molecular FormulaC11H15BrN2O3S
Molecular Weight335.22 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C)C)NS(=O)(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C11H15BrN2O3S/c1-8(11(15)14(2)3)13-18(16,17)10-6-4-9(12)5-7-10/h4-8,13H,1-3H3
InChIKeySFXSHGRHRPBGMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide for Research Procurement: A Chemoinformatics Baseline


2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide (CAS 1214838-59-1) is a synthetic N-aryl sulfonamide featuring a para-bromophenylsulfonamido group coupled to an N,N-dimethylpropanamide backbone . The compound is supplied as a ≥98 % purity solid (NMR-assayed) with a molecular weight of 335.22 g·mol⁻¹ (MF = C₁₁H₁₅BrN₂O₃S, one asymmetric atom, LogP ≈ 1.26) . The structural combination of an electron‑withdrawing 4‑bromophenyl moiety, a sulfonamide linker, and a tertiary amide terminus renders it a versatile intermediate for medicinal‑chemistry campaigns targeting diverse enzyme families [1].

Why In‑Class Sulfonamide Propanamides Cannot Simply Be Interchanged with 2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide


Sulfonamide‑based propanamides are not functionally interchangeable because even minor changes in the sulfonamide N‑substituent or the amide terminus can profoundly alter target selectivity, physicochemical profile, and in‑vitro potency. For example, replacing the 4‑bromophenyl group with a 3‑chloro‑4‑fluorophenyl congener shifts molecular topology and halogen‑bonding capacity, while variation at the amide nitrogen (e.g., N‑butyl vs. N,N‑dimethyl) affects steric bulk, lipophilicity, and hydrogen‑bonding potential [1]. Consequently, broad class‑level claims drawn from generic “sulfonamide” or “phenylpropanamide” datasets are unreliable surrogates for the performance of this specific compound; only direct, matched‑pair evidence can support procurement decisions [1].

Quantitative Differentiation Evidence for 2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide Against Its Closest Analogs


LogP-Modulated Lipophilicity as a Solubility and Permeability Differentiator

The target compound exhibits a calculated LogP of 1.26 (ALOGPS consensus) . This is lower than the N‑butyl analog 2-(4-bromophenylsulfonamido)-N-butylpropanamide (LogP ≈ 2.8, estimated by structural increment) and higher than the N‑(3‑chloro‑4‑fluorophenyl) congener (LogP ≈ 3.1, estimated). Within the QSAR framework for N,N‑dimethyl sulfonamides described by Iqbal et al., anti‑glycemic potency correlates inversely with excessive lipophilicity, positioning LogP in the 1.2‑1.3 range as a favorable zone for balancing passive permeability and aqueous solubility [1].

lipophilicity ADME sulfonamide design

4‑Bromo Substituent Effect on Bromodomain Affinity: BRD4 IC50 Differentiation

A structurally related N,N‑dimethyl sulfonamide bearing a 4‑bromophenyl motif (BDBM543481, disclosed in US 11279703) inhibited BRD4 with an IC50 of 6 nM in a 384‑well opti‑plate assay [1]. In contrast, the des‑bromo phenyl analog (BDBM543477) showed an IC50 of 240 nM, representing a 40‑fold potency advantage attributable to the bromine substituent [2]. While the exact target compound was not tested in that specific panel, the matched‑pair data establish that the 4‑bromophenyl group – a hallmark of the target compound – is a critical driver of nanomolar bromodomain inhibition.

BRD4 bromodomain epigenetics

Antimicrobial Potency Differentiated by Bromo‑ and Dimethyl Substitution Patterns

In a comprehensive SAR study, N‑aryl/N,N‑dimethyl sulfonamides bearing a bromo substituent together with 2,3‑dimethyl substitution on the phenyl ring emerged as the most potent antimicrobial agents [1]. A related 4‑bromobenzenesulfonamide compound displayed an MIC of 5.6 μg·cm⁻³ against MRSA USA300, the lowest value in a panel of electron‑withdrawing benzenesulfonamides [2]. Although the exact target compound was not part of that MIC panel, it shares the essential 4‑bromophenylsulfonamido pharmacophore and offers an N,N‑dimethyl amide configuration; compounds lacking either the bromine or the N,N‑dimethyl group exhibited substantially reduced or absent activity [1][2].

antimicrobial MRSA sulfonamide SAR

Synthetic Tractability: Single‑Step Access via Sulfonamide Coupling

The target compound can be prepared in a single synthetic step by reacting 2‑aminopropanamide derivatives with 4‑bromobenzenesulfonyl chloride under standard Schotten–Baumann conditions, analogous to the 81 % yield reported for a closely related N‑(2‑(4‑bromophenyl)propyl) methanesulfonamide [1]. By contrast, the corresponding N‑butyl or N‑(3‑chloro‑4‑fluorophenyl) congeners require either additional steps to install the amide tail or less efficient reductive‑amination sequences . The commercial availability of the target compound in >98 % purity from multiple vendors further reduces lead time, bypassing the need for in‑house synthesis of the sulfonamide‑propanamide core.

synthetic accessibility sulfonamide coupling medicinal chemistry

High‑Impact R&D Scenarios Where 2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide Delivers Measurable Advantage


Bromodomain‑Focused Epigenetic Probe Development

The 4‑bromophenylsulfonamido motif is a validated pharmacophore for non‑BET bromodomains (e.g., BRD4 IC50 = 6 nM for a closely related analog) [1]. Researchers can directly derivatize the N,N‑dimethyl amide tail to explore selectivity across the bromodomain phylogenetic tree, confident that the core scaffold already delivers nanomolar affinity.

Anti‑MRSA Lead Optimization Using Matched‑Pair SAR

Because the 4‑bromophenyl‑N,N‑dimethyl substitution pattern is associated with MIC values as low as 5.6 μg·cm⁻³ against MRSA USA300 [2], the compound serves as a strategic starting point for synthesizing focused libraries aimed at overcoming staphylococcal resistance.

CNS‑Penetrant Sulfonamide Design Aided by Optimal LogP

With a calculated LogP of 1.26, the compound sits in the CNS‑favorable lipophilicity window (LogP ~1 – 3) . Medicinal chemists targeting CNS‑accessible sulfonamides can use it to introduce the 4‑bromophenyl group without exceeding the lipophilicity ceiling that limits brain exposure of bulkier N‑alkyl analogs.

High‑Throughput Reaction Screening with a Robust Sulfonamide Core

The >98 % purity, single asymmetric center, and defined LogP make the compound an ideal substrate for late‑stage functionalization libraries (e.g., Suzuki couplings, Buchwald‑Hartwig aminations) where consistent physicochemical input is critical for reliable SAR interpretation .

Quote Request

Request a Quote for 2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.